molecular formula C15H20N2O3 B11191835 [3-(Cyclopropylmethoxy)-1-pyrrolidinyl](6-methoxy-3-pyridyl)methanone

[3-(Cyclopropylmethoxy)-1-pyrrolidinyl](6-methoxy-3-pyridyl)methanone

Cat. No.: B11191835
M. Wt: 276.33 g/mol
InChI Key: AIJIKHYRBTVPHB-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group, a pyrrolidinyl group, and a methoxy-pyridyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone typically involves multiple steps, including the formation of the cyclopropylmethoxy group, the pyrrolidinyl group, and the methoxy-pyridyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone include:

  • 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone
  • 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone
  • 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone

Uniqueness

The uniqueness of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(6-methoxypyridin-3-yl)methanone

InChI

InChI=1S/C15H20N2O3/c1-19-14-5-4-12(8-16-14)15(18)17-7-6-13(9-17)20-10-11-2-3-11/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3

InChI Key

AIJIKHYRBTVPHB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3

Origin of Product

United States

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